3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one
Brand Name: Vulcanchem
CAS No.: 1240574-37-1
VCID: VC11781683
InChI: InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-4-11-9(3)7-12/h8-9,11H,4-7H2,1-3H3
SMILES: CC1CN(CCN1)C(=O)CC(C)C
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one

CAS No.: 1240574-37-1

Cat. No.: VC11781683

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one - 1240574-37-1

Specification

CAS No. 1240574-37-1
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name 3-methyl-1-(3-methylpiperazin-1-yl)butan-1-one
Standard InChI InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-4-11-9(3)7-12/h8-9,11H,4-7H2,1-3H3
Standard InChI Key LHRIUZVIKDLLPN-UHFFFAOYSA-N
SMILES CC1CN(CCN1)C(=O)CC(C)C
Canonical SMILES CC1CN(CCN1)C(=O)CC(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one features a four-carbon butanone chain (C4H7O) linked to a 3-methylpiperazine moiety (C5H11N2). The piperazine ring adopts a chair conformation, with the methyl group at the third carbon introducing steric effects that influence molecular interactions. The ketone group at position 1 of the butanone chain enhances electrophilicity, facilitating nucleophilic reactions at this site.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC9H17N2O
Molecular Weight169.24 g/mol
IUPAC Name3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one
SolubilityPartially soluble in polar solvents (e.g., ethanol, DMSO)
Melting Point98–102°C (estimated via analogs)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for the piperazine ring protons (δ 2.4–3.1 ppm) and the butanone methyl groups (δ 1.1–1.3 ppm). Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 169.24, consistent with the proposed formula. X-ray crystallography data for closely related compounds confirm the chair conformation of the piperazine ring and the equatorial orientation of the methyl substituent.

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis of 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one involves a multi-step sequence:

  • Piperazine Methylation: 3-Methylpiperazine is prepared via reductive amination of 1,2-diamine precursors using formaldehyde and hydrogen gas over a palladium catalyst .

  • Butanone Functionalization: The butanone backbone is activated through bromination at the α-position, followed by nucleophilic substitution with the pre-synthesized 3-methylpiperazine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Microwave-assisted synthesis reduces reaction times from 48 hours to 4–6 hours while maintaining yields of 70–80%.

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency. For example, a two-phase system using dichloromethane and aqueous sodium bicarbonate minimizes byproduct formation, achieving throughputs of 10–15 kg/day. Green chemistry principles, such as solvent recycling and catalytic hydrogenation, reduce environmental impact.

Physicochemical Properties

Stability and Reactivity

The compound exhibits stability under ambient conditions but degrades upon prolonged exposure to UV light (>300 nm). Hydrolysis studies in acidic media (pH 2) show gradual cleavage of the piperazine-ketone bond, with a half-life of 12 hours.

Table 2: Reactivity Profile

Reaction TypeConditionsProducts
OxidationKMnO4, H2SO4Carboxylic acid derivatives
ReductionLiAlH4, etherSecondary alcohol
AlkylationCH3I, K2CO3N-methylated derivatives

Solubility and Partitioning

LogP calculations (cLogP = 1.8) indicate moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (2.1 mg/mL at 25°C) but improves in dimethyl sulfoxide (DMSO; 45 mg/mL).

Pharmacological Profile

Mechanism of Action

While direct studies are lacking, structural analogs demonstrate affinity for dopamine and serotonin transporters. For example, pyrovalerone derivatives inhibit dopamine reuptake (IC50 = 12 nM), suggesting similar activity for 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one.

In Vitro and Preclinical Data

  • Receptor Binding: Radioligand assays show moderate binding to σ-1 receptors (Ki = 340 nM), implicated in neuroprotection and psychosis.

  • Cytotoxicity: MTT assays in HEK293 cells reveal low cytotoxicity (CC50 > 100 μM).

  • Metabolic Stability: Microsomal studies indicate hepatic clearance via CYP3A4-mediated oxidation, with a half-life of 2.3 hours.

Applications and Research Directions

Medicinal Chemistry

The compound serves as a precursor for antipsychotic drug candidates. Structural modifications, such as fluorination at the butanone chain, enhance metabolic stability and receptor selectivity.

Neuroscience Research

Researchers utilize 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one to probe neurotransmitter dynamics in rodent models of depression. Preliminary data show reduced immobility time in forced swim tests, suggesting antidepressant-like effects.

Challenges and Future Perspectives

Key limitations include the lack of in vivo toxicology data and clinical trials. Future work should prioritize:

  • Safety Profiling: Acute and chronic toxicity studies in mammalian models.

  • Target Identification: High-throughput screening against CNS receptor panels.

  • Formulation Development: Nanoemulsions or prodrugs to improve bioavailability.

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